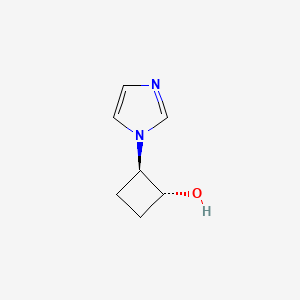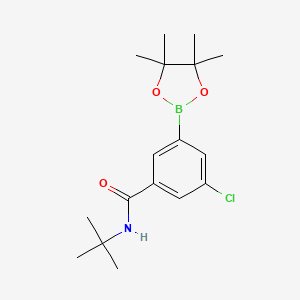![molecular formula C11H14FNO B1485485 trans-2-[(5-Fluoro-2-metilfenil)amino]ciclobutan-1-ol CAS No. 2154987-39-8](/img/structure/B1485485.png)
trans-2-[(5-Fluoro-2-metilfenil)amino]ciclobutan-1-ol
Descripción general
Descripción
Trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios de Fosforilación y Desfosforilación
Este compuesto se utiliza en el estudio de los procesos de fosforilación y desfosforilación, que son cruciales para la regulación de diversas actividades celulares. Actúa como un inhibidor de la p38 MAP Kinasa, una proteína que juega un papel significativo en estos procesos .
Investigación Bioquímica
En la investigación bioquímica, “trans-2-[(5-Fluoro-2-metilfenil)amino]ciclobutan-1-ol” sirve como un inhibidor de molécula pequeña, utilizado principalmente para controlar la actividad biológica de proteínas como p38/SAPK2. Esto es esencial para comprender las funciones e interacciones de las proteínas .
Investigación del Cáncer
El compuesto tiene aplicaciones en la investigación del cáncer, particularmente como un inhibidor de la metilación del ADN. Los inhibidores de la metilación del ADN, como la 5-fluoro-2′-desoxicitidina (FCdR), se desarrollan para prevenir la proliferación de células cancerosas y actualmente se encuentran en ensayos clínicos de fase II .
Desarrollo de Agentes Antivirales
La investigación indica que los derivados de este compuesto pueden interrumpir la estructura tridimensional de las proteínas de la cubierta viral, como el virus del mosaico del tabaco (TMV), evitando su autoensamblaje. Esto sugiere su potencial como compuesto líder para nuevos agentes antivirales vegetales .
Química Agrícola
En el campo de la química agrícola, los derivados del compuesto han mostrado resultados prometedores contra bacterias patógenas de plantas como Xanthomonas oryzae pv. oryzae (Xoo), que causa pérdidas significativas de cultivos. Ofrece una posible alternativa para desarrollar nuevos pesticidas con baja toxicidad y amigables con el medio ambiente .
Química Sintética
“this compound” también es valioso en la química sintética para el diseño y la síntesis de nuevos compuestos con actividades biológicas deseadas. Su estructura sirve como un bloque de construcción para crear una variedad de derivados con funciones específicas .
Propiedades
IUPAC Name |
(1R,2R)-2-(5-fluoro-2-methylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-8(12)6-10(7)13-9-4-5-11(9)14/h2-3,6,9,11,13-14H,4-5H2,1H3/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQRYPIQQOMWKF-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
